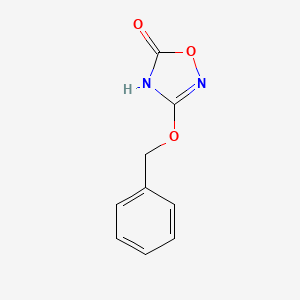

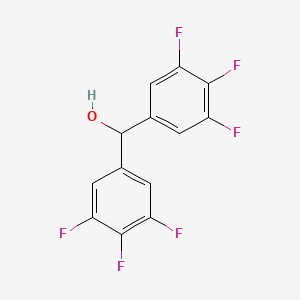

3-Benzyloxy-1,2,4-oxadiazol-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyloxy-1,2,4-oxadiazol-5(4H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. It is a five-membered ring compound that contains an oxygen and nitrogen atom in its structure. This compound has been shown to possess a wide range of biological activities, making it an attractive target for researchers.

Scientific Research Applications

Precursor and Protecting Group in Amidine Synthesis

3-Benzyloxy-1,2,4-oxadiazol-5(4H)-one and its derivatives, such as 1,2,4-oxadiazolin-5-ones, are significant in the synthesis of amidines. They act as precursors and protecting groups for amidine moieties. These compounds can be synthesized from amidoximes or via cycloaddition of nitrile oxides to trichloroacetonitrile followed by hydrolysis. The protecting groups are easily removed by hydrogenation, releasing the parent amidine. This facilitates the synthesis of N-alkyl amidines (Bolton et al., 1995).

Synthesis of 1,2,4-Oxadiazolidine-3,5-dione

A convenient synthesis method for 1,2,4-oxadiazolidine-3,5-dione has been reported, involving debenzylation of 3-benzyloxy-1,2,4-oxadiazol-5(4H)-one. This synthesis is notable for using nonhazardous and commercially available reagents, contrasting with previously known procedures (Patrice et al., 1991).

Binding Ligands in Supramolecular Complexes

1,2,4-Oxadiazol-5-ones, including 3-aryl derivatives, have been used as binding ligands in supramolecular complexes. The formation of non-covalent complexes between acidic 3-aryl-1,2,4-oxadiazol-5-ones and an imidazoline base has been demonstrated, showing their potential in supramolecular chemistry (Reichert et al., 2001).

Kinetic and Theoretical Study of Monocyclic Rearrangements

A combined kinetic and theoretical study on the monocyclic rearrangements of heterocycles (MRH) involving 3-benzoyl-5-phenyl-1,2,4-oxadiazole and its derivatives has been performed. This study provides insights into the interconversion processes and factors affecting the activation barriers in these reactions (Bottoni et al., 2004).

Synthesis and Evaluation in Medicinal Chemistry

1,2,4-Oxadiazoles, including 3-aryl-5-aryl derivatives, have been studied for their potential in drug discovery, especially as apoptosis inducers. These compounds have been identified through cell-based assays and further investigated for their molecular targets in anticancer drug research (Cai et al., 2006).

Synthesis and Application in Material Chemistry

The synthesis of 3,5-diaryl substituted 1,2,4-oxadiazoles, employing gem-dibromomethylarenes, is a method that could have significant applications in both medicinal and material chemistry. This technique represents a versatile approach in the synthesis of various molecules of importance in these fields (Vinaya et al., 2019).

Corrosion Inhibition

Synthesized oxadiazole derivatives have been evaluated as agents for controlling mild steel dissolution. Their high efficiency as corrosion inhibitors has been demonstrated through various techniques, indicating their potential in materials science and engineering (Kalia et al., 2020).

properties

IUPAC Name |

3-phenylmethoxy-4H-1,2,4-oxadiazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-9-10-8(11-14-9)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCWDJBEVKIOGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NOC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyloxy-1,2,4-oxadiazol-5(4H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(5-Quinoxalin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2942257.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone](/img/structure/B2942258.png)

![1-Cyclopentyl-3-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2942260.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2942261.png)

![N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B2942262.png)

![4-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide](/img/structure/B2942267.png)

![N-(2,4-dimethylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2942268.png)

![N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2942272.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2942274.png)

![2-Methoxy-5-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol](/img/structure/B2942277.png)